6-Nitro vs. 6-Chloro Substitution Drives Divergent Antibacterial and Antifungal Potency in 1H-Benzimidazole Series
In a systematic comparative study of 76 N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, the 6-nitro-substituted compound 4k demonstrated potent antifungal activity against Candida albicans and Aspergillus niger with MIC values of 8–16 μg/mL, a profile distinct from the 6-chloro-substituted lead 2d (antibacterial-focused, MIC 8 μg/mL against MSSA and MRSA) [1]. Among 6-nitro derivatives (series 4), five compounds (including 4b and 4k) achieved antibacterial MIC values of 2–16 μg/mL against E. coli, S. faecalis, MSSA, and MRSA, comparable to ciprofloxacin (MIC 8–16 μg/mL). Anticancer IC₅₀ values for the most active 6-nitro compounds ranged 1.84–10.28 μg/mL across five human cancer cell lines, comparable to paclitaxel (IC₅₀ 1.38–6.13 μM) [1]. These data establish that the 6-nitro pharmacophore is not interchangeable with 6-chloro; each substitution pattern steers the activity profile toward different pathogen spectra and potency ranges.
| Evidence Dimension | Antimicrobial and anticancer activity (MIC/IC₅₀) of 6-nitro vs. 6-chloro benzimidazole derivatives |
|---|---|
| Target Compound Data | 6-Nitro derivative 4k: antifungal MIC 8–16 μg/mL (C. albicans, A. niger); antibacterial MIC 2–16 μg/mL (E. coli, S. faecalis, MSSA, MRSA); anticancer IC₅₀ 1.84–10.28 μg/mL [1] |
| Comparator Or Baseline | 6-Chloro derivative 2d: antibacterial MIC 8 μg/mL (MSSA, MRSA); ciprofloxacin MIC 8–16 μg/mL; fluconazole MIC 4–128 μg/mL; paclitaxel IC₅₀ 1.38–6.13 μM [1] |
| Quantified Difference | 6-Nitro derivative 4k uniquely achieves dual antifungal–antibacterial potency not observed for the 6-chloro analog 2d; 6-nitro series achieves anticancer IC₅₀ comparable to paclitaxel [1] |
| Conditions | In vitro MIC broth microdilution assay; MTT cytotoxicity assay against HepG2, MDA-MB-231, MCF7, C26, RMS cell lines [1] |
Why This Matters
Procurement of the 6-nitro scaffold is essential for research programs targeting combined antibacterial–antifungal or anticancer activity, because the 6-chloro analog does not recapitulate the same polypharmacology.
- [1] Pham EC, Thi Le TV, Truong TN. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances. 2022;12(33):21621-21646. doi:10.1039/d2ra03491c View Source
